Cas no 1439902-61-0 (1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid)

1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid
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- Inchi: 1S/C10H9N3O2/c14-10(15)9-12-4-5-13(9)7-8-2-1-3-11-6-8/h1-6H,7H2,(H,14,15)
- InChI Key: GZKPUOSZBKIDMU-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)N(CC2=CC=CN=C2)C=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM504783-1g |
1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylicacid |
1439902-61-0 | 97% | 1g |
$542 | 2023-01-02 |
1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid Related Literature
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
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Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
Additional information on 1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid
1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic Acid: A Comprehensive Overview
The compound 1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid (CAS No. 1439902-61-0) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically imidazoles, which are widely studied due to their unique chemical properties and biological activities. The integration of a pyridine ring into its structure further enhances its versatility, making it a subject of interest in both academic and industrial research.
Imidazole derivatives have been extensively explored in the field of medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, which is crucial for drug-receptor interactions. The pyridine moiety, on the other hand, introduces additional aromaticity and electron-withdrawing effects, which can significantly influence the compound's reactivity and selectivity. Recent studies have highlighted the potential of this compound in antimicrobial, anticancer, and anti-inflammatory applications, making it a promising candidate for drug development.
The synthesis of 1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid involves a series of well-established organic reactions, including condensation and cyclization processes. Researchers have optimized these reactions to achieve higher yields and purities, ensuring that the compound can be produced efficiently for large-scale applications. The use of green chemistry principles in its synthesis has also been reported, aligning with the growing demand for sustainable chemical processes.
In terms of applications, this compound has shown remarkable potential in the development of bioactive molecules. For instance, its ability to inhibit certain enzymes involved in inflammatory pathways has been demonstrated in recent studies. Additionally, its role as a building block for more complex molecular architectures has been explored, paving the way for its use in designing novel drugs with enhanced efficacy and reduced side effects.
The structural features of 1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid make it an ideal candidate for studying non-covalent interactions, such as π–π stacking and hydrogen bonding. These interactions are critical in determining the compound's solubility, stability, and bioavailability. Recent computational studies have provided deeper insights into these properties, enabling researchers to fine-tune the molecule's structure for specific applications.
Moreover, the compound has been investigated for its potential in material science, particularly in the development of advanced materials such as sensors and catalysts. Its ability to coordinate with metal ions has been leveraged to create highly sensitive sensors for detecting environmental pollutants. This application underscores the compound's versatility and its relevance in addressing contemporary challenges in environmental monitoring.
Recent advancements in analytical techniques have also contributed to a better understanding of the compound's properties. For example, high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its molecular structure and purity. These techniques have also facilitated the study of its degradation pathways under various conditions, providing valuable information for its safe handling and disposal.
In conclusion, 1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid (CAS No. 1439902-61-0) is a multifaceted compound with immense potential across diverse fields. Its unique combination of structural features and functional groups makes it a valuable tool in both basic research and applied sciences. As ongoing research continues to uncover new applications and optimize its synthesis, this compound is poised to play an increasingly important role in advancing modern science and technology.
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